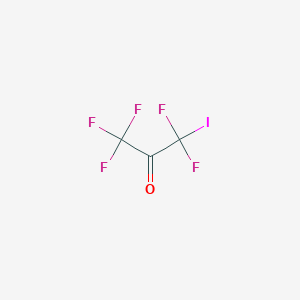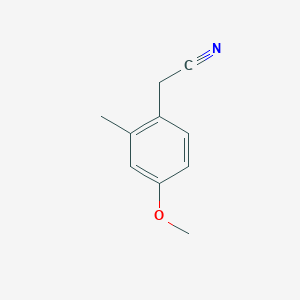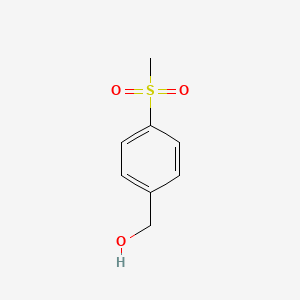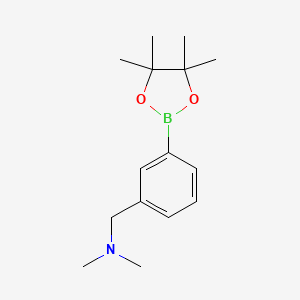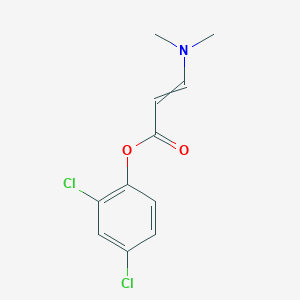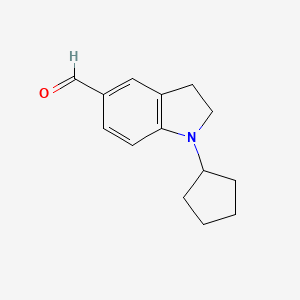
1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde is a compound that can be associated with the broader class of indole derivatives. Indoles are heterocyclic compounds that are characterized by a benzene ring fused to a pyrrole ring. These compounds are of significant interest in organic chemistry due to their presence in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One such method is the regioselective photochemical cycloaddition of enamine-carbaldehydes with alkenes, as described in the first paper. This process can yield substituted tetrahydropyridines, which can be further dehydrated to form dihydropyridines . Although the paper does not directly discuss the synthesis of 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a fused benzene and pyrrole ring. The specific substituents on the indole core, such as a cyclopentyl group and an aldehyde functional group in the case of 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde, can significantly influence the compound's electronic and steric properties. The second paper discusses the use of cyclodextrins to selectively synthesize hydroxymethylated indoles , which highlights the importance of selective functionalization in modifying the indole scaffold.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. The reactivity of the aldehyde group in 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde would allow it to participate in nucleophilic addition reactions, as well as condensation reactions. The third paper provides an example of how different substituents on a pyrazole carbaldehyde can lead to different reaction outcomes with cyclohexylamine, resulting in either nucleophilic substitution or condensation followed by hydrolysis . This illustrates the potential reactivity of the carbaldehyde group in the context of 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde would be influenced by its functional groups and overall molecular structure. The presence of the aldehyde group would make it polar and potentially more reactive, while the cyclopentyl group would add steric bulk. The indole core itself is known to be relatively stable and can engage in pi-stacking due to its aromatic nature. The papers provided do not directly discuss the physical properties of 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde, but the properties of similar compounds can be inferred based on the discussed reactions and molecular structures .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis, Reactions, and Biological Activity of Heterocyclic Compounds A study investigated the reactions of 2-cyanoethanthioamide with 1H-indole-3-carbaldehyde, leading to the synthesis of thieno[2,3-b]pyridine derivatives with various biological activities. This research highlights the synthetic versatility and potential biological relevance of indole-derived compounds such as 1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde (Attaby, Ramla, & Gouda, 2007).
Gold-Catalyzed Cycloisomerizations A method for preparing 1H-indole-2-carbaldehydes involves gold-catalyzed cycloisomerization. This process is notable for its operational simplicity and the ability to proceed efficiently for a wide range of substrates, highlighting a useful synthetic application for derivatives of indole compounds (Kothandaraman et al., 2011).
Biological and Pharmaceutical Applications
Antimicrobial and Antitumor Activities Research into new heterocyclic compounds derived from indole carbaldehydes reveals their potential in antimicrobial and GST enzyme activity, emphasizing the significance of these compounds in pharmaceutical and therapeutic applications (Vikrishchuk et al., 2019). Another study focusing on the synthesis of new indole derivatives using a one-pot multicomponent reaction found significant antiproliferative activity towards normal and cancer cell lines, highlighting the medical potential of these compounds (Fawzy et al., 2018).
Miscellaneous Applications
Green and Sustainable Nanocatalysed Synthetic Route The synthesis of indole-3-carbaldehyde and its derivatives using ZnO nanoparticles demonstrates a green and sustainable approach, offering advantages in yields, reaction time, and environmental and economic aspects. This research underscores the importance of environmentally friendly methods in the synthesis of chemically significant compounds (Madan, 2020).
Propiedades
IUPAC Name |
1-cyclopentyl-2,3-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-10-11-5-6-14-12(9-11)7-8-15(14)13-3-1-2-4-13/h5-6,9-10,13H,1-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCJUEVZZWFRFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC3=C2C=CC(=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-2,3-dihydro-1H-indole-5-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

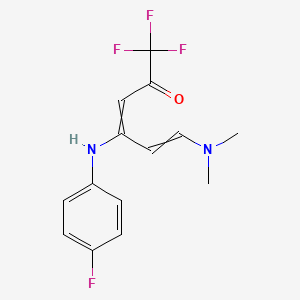
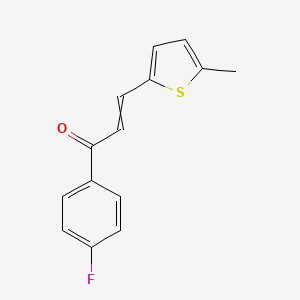
![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)
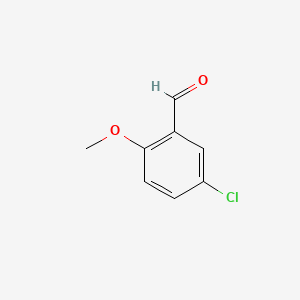
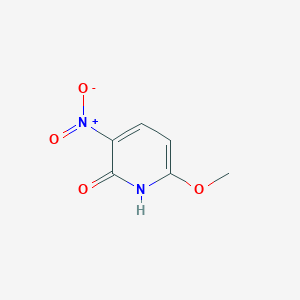

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)
